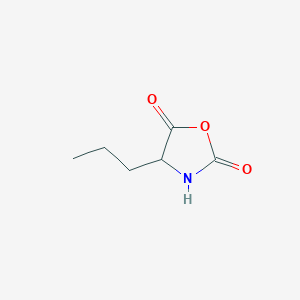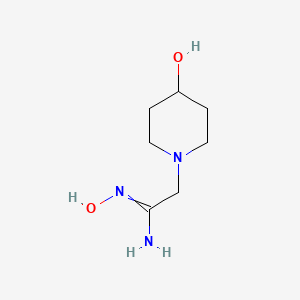
1-(2,3-Dichlorophenyl)cyclopropanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dichlorophenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C10H7Cl2N It is characterized by a cyclopropane ring attached to a phenyl group substituted with two chlorine atoms at the 2 and 3 positions, and a nitrile group
Vorbereitungsmethoden
The synthesis of 1-(2,3-Dichlorophenyl)cyclopropanecarbonitrile typically involves the reaction of 2,3-dichlorobenzyl chloride with sodium cyanide in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired cyclopropane ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 50 to 100°C .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
1-(2,3-Dichlorophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or other reduced products.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or sodium ethoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dichlorophenyl)cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.
Medicine: Although not widely used as a drug itself, it serves as a precursor in the synthesis of medicinal compounds. Its derivatives may exhibit pharmacological properties that are beneficial in treating certain diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dichlorophenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used. For example, in medicinal chemistry, its derivatives may inhibit certain enzymes involved in disease progression.
Vergleich Mit ähnlichen Verbindungen
1-(2,3-Dichlorophenyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile: This compound has chlorine atoms at the 2 and 4 positions of the phenyl ring. The difference in substitution pattern can lead to variations in reactivity and biological activity.
1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile: With chlorine atoms at the 3 and 4 positions, this compound may exhibit different chemical properties and applications compared to the 2,3-substituted analogue.
Eigenschaften
Molekularformel |
C10H7Cl2N |
|---|---|
Molekulargewicht |
212.07 g/mol |
IUPAC-Name |
1-(2,3-dichlorophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7Cl2N/c11-8-3-1-2-7(9(8)12)10(6-13)4-5-10/h1-3H,4-5H2 |
InChI-Schlüssel |
BWTXISVJQBWSFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C#N)C2=C(C(=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B11723651.png)
![(E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B11723652.png)
